molecular formula C22H19N3O4S B2713135 2-(naphthalen-2-yloxy)-1-(2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one CAS No. 851808-79-2

2-(naphthalen-2-yloxy)-1-(2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one

Cat. No.: B2713135
CAS No.: 851808-79-2
M. Wt: 421.47
InChI Key: TYCVGWPVEYRBMS-UHFFFAOYSA-N
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Description

2-(naphthalen-2-yloxy)-1-(2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one is a high-purity synthetic organic compound intended for research and development purposes. This complex molecule features a naphthalene ether group linked to an ethanone backbone, which is further connected to a 4,5-dihydro-1H-imidazole (imidazoline) ring. A key structural characteristic is the 3-nitrobenzylsulfanyl substituent on the imidazoline ring, which may influence the compound's electronic properties and bioreactivity. Compounds with imidazoline rings and aromatic ether systems are of significant interest in medicinal chemistry and chemical biology for their potential as enzyme inhibitors or receptor ligands. The specific research applications, mechanism of action, and biological activity profile for this compound are areas for ongoing investigation. Researchers are encouraged to consult the primary scientific literature for the most current findings. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-naphthalen-2-yloxy-1-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O4S/c26-21(14-29-20-9-8-17-5-1-2-6-18(17)13-20)24-11-10-23-22(24)30-15-16-4-3-7-19(12-16)25(27)28/h1-9,12-13H,10-11,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYCVGWPVEYRBMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC(=CC=C2)[N+](=O)[O-])C(=O)COC3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(naphthalen-2-yloxy)-1-(2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one typically involves multiple steps. One common method includes the Huisgen’s CuAAC 1,3-dipolar cycloaddition reaction. This reaction is performed on (prop-2-yn-1-yloxy)naphthalene with 2-azido-N-phenylacetamides in the presence of Cu(OAc)2 in t-BuOH-H2O (3:1) at room temperature for 6.5 hours, yielding the desired product with high efficiency .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar multi-step synthesis processes with optimization for large-scale production. The use of automated reactors and continuous flow chemistry could enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(naphthalen-2-yloxy)-1-(2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like thiols or amines can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits a range of biological activities, which can be summarized as follows:

Antimicrobial Activity

Studies have shown that derivatives of imidazole compounds often display significant antimicrobial properties. For instance, compounds similar to the one have demonstrated in vitro activity against both Gram-positive and Gram-negative bacteria. A notable study reported that a related imidazole derivative exhibited effective inhibition against Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Research involving hybrid molecules containing imidazole rings has indicated promising results against various cancer cell lines. For example, studies have highlighted that certain derivatives exhibited cytotoxic effects on colon cancer cell lines .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes. For example, similar compounds have shown selective inhibition against butyrylcholinesterase, which is relevant in treating neurodegenerative diseases .

Case Study 1: Antimicrobial Efficacy

In a comparative study, several imidazole derivatives were tested for their antimicrobial activity. The compound demonstrated significant inhibition against S. aureus with an IC50 value comparable to established antibiotics . This positions it as a candidate for further development in antimicrobial therapies.

Case Study 2: Anticancer Activity

A series of studies focused on the anticancer properties of imidazole derivatives revealed that compounds with similar structures exhibited cytotoxicity against human lung and colon cancer cell lines. The results indicated a dose-dependent response, suggesting that modifications to the molecular structure could enhance efficacy .

Mechanism of Action

The mechanism of action of 2-(naphthalen-2-yloxy)-1-(2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one involves its interaction with molecular targets such as enzymes. For example, it may inhibit the activity of cytochrome P450 lanosterol 14α-demethylase, an enzyme involved in fungal cell membrane synthesis . This inhibition disrupts the synthesis of ergosterol, a key component of fungal cell membranes, leading to antifungal effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares structural similarities with several imidazole derivatives reported in the literature (Table 1):

Table 1: Structural Comparison of Imidazole Derivatives

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) Reference
Target Compound 4,5-Dihydroimidazole 2-(3-Nitrobenzylsulfanyl), 1-(naphthalen-2-yloxy-ethanone) C₂₂H₁₉N₃O₄S* 421.47* -
6c () 1,2,3-Triazole 2-(3-Nitrophenylacetamide), 4-(naphthalen-1-yloxymethyl) C₂₉H₂₂N₄O₃ 474.51
6c () 2,4,5-Triphenylimidazole 1-(4-Nitrobenzoyl) C₂₉H₂₂N₄O₃ 474.51
4,5-Dihydroimidazole 2-(3-Trifluoromethylbenzylsulfanyl), 1-(4-nitrobenzoyl) C₁₈H₁₄F₃N₃O₃S 417.38
4,5-Dihydroimidazole 2-(3-Fluorobenzylsulfanyl), 1-(naphthalen-2-sulfonyl) C₂₀H₁₆FN₃O₂S₂ 429.49

*Estimated via summation of fragment contributions.

  • In contrast, uses a trifluoromethyl group, which similarly withdraws electrons but offers enhanced lipophilicity .
  • Sulfur Linkages : The benzylsulfanyl group in the target compound and may improve metabolic stability compared to oxygen-linked analogs (e.g., naphthalen-2-yloxy in the target) .

Physicochemical Properties

Table 2: Physicochemical and Spectral Data

Compound Melting Point (°C) Yield (%) IR Peaks (cm⁻¹) Key NMR Signals (δ ppm)
Target Compound* - - C=O (~1670), NO₂ (~1500), C-S (~1250) -
6b () - - C=O (1682), NO₂ (1504) 5.48 (–OCH₂), 8.36 (triazole)
6c () 110–115 25 C=O (1676), NO₂ (1485) -
- - C=O (~1680), CF₃ (~1320) -

*Predicted based on analogous compounds.

  • Melting Points and Yields : Nitro-substituted compounds (e.g., 6c in ) exhibit lower yields (25%) compared to methyl- or methoxy-substituted derivatives (35–40%), likely due to steric and electronic challenges during synthesis .
  • Spectral Signatures: The target compound’s IR spectrum is expected to align with analogs, showing C=O (~1670 cm⁻¹) and NO₂ (~1500 cm⁻¹) stretches. ’s 6b corroborates these values .

Biological Activity

2-(naphthalen-2-yloxy)-1-(2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one is a complex organic compound with potential biological activities. This article reviews the existing literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a naphthalene moiety linked to an imidazole derivative via an ether bond, with a nitrophenyl group and a sulfanyl substituent. The structural complexity suggests potential interactions with various biological targets.

Pharmacological Properties

Research indicates that compounds with similar structures exhibit diverse biological activities, including:

  • Antimicrobial Activity : Many derivatives of imidazole and naphthalene have shown significant antimicrobial properties. For instance, compounds containing the imidazole ring are known for their effectiveness against various bacterial strains and fungi .
  • Antiviral Activity : Some studies have demonstrated that similar compounds can inhibit viral replication. For example, zinc complexes of imidazole derivatives have been shown to suppress dengue virus replication in vitro .

Table 1: Summary of Biological Activities

Activity Type Related Compounds IC50 Values
AntimicrobialImidazole derivativesVaries by structure
AntiviralZinc(II)-2,4,5-triphenyl-1H-imidazole complexIC50 = 34.42 μg/ml
AntifungalVarious naphthalene derivativesVaries by strain

The biological activity of 2-(naphthalen-2-yloxy)-1-(2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one may be attributed to several mechanisms:

  • Inhibition of Nucleic Acid Synthesis : Nitroimidazoles are known to form reactive intermediates that can damage DNA, leading to cell death. The nitro group in this compound may similarly facilitate such interactions .
  • Enzyme Inhibition : Compounds containing imidazole rings often act as enzyme inhibitors by mimicking substrate structures or binding to active sites.
  • Membrane Disruption : The lipophilic nature of the naphthalene moiety may contribute to membrane disruption in microbial cells, enhancing the compound's antimicrobial efficacy.

Case Studies

Several studies have explored the biological activity of structurally related compounds:

  • Study on Antimicrobial Activity : A series of naphthalene derivatives were synthesized and tested against various bacterial strains. Results indicated that modifications to the naphthalene structure significantly influenced antimicrobial potency .
  • Antiviral Efficacy Against DENV : Research involving zinc complexes demonstrated that imidazole derivatives could inhibit dengue virus replication effectively, suggesting that similar structural features in our compound might confer antiviral properties .

Q & A

Q. Q1. What synthetic methodologies are recommended for preparing this compound, and how can reaction conditions be optimized?

Answer: The compound’s core structure suggests synthesis via 1,3-dipolar cycloaddition or multi-component condensation reactions . For example:

  • Copper-catalyzed cycloaddition (click chemistry) between azides and alkynes, as described for structurally similar imidazole-triazole hybrids. Key reagents include Cu(OAc)₂ in a tert-BuOH/H₂O solvent system, with reaction monitoring via TLC (hexane:ethyl acetate = 8:2). Post-reaction purification involves extraction with ethyl acetate and recrystallization in ethanol .
  • Alternative routes may involve condensation reactions under reflux using ammonium persulfate (APS) as an oxidizing agent, as demonstrated for substituted imidazoles .

Optimization Tips:

  • Vary solvent polarity (e.g., DMF for polar intermediates, toluene for non-polar steps).
  • Adjust catalyst loading (e.g., 5–10 mol% Cu(OAc)₂) to balance yield and side reactions.

Q. Q2. What spectroscopic techniques are critical for characterizing this compound, and how are spectral assignments validated?

Answer:

  • IR Spectroscopy: Identify functional groups (e.g., C=O stretch at ~1670 cm⁻¹, nitro group asymmetric stretch at ~1520 cm⁻¹) .
  • NMR (¹H/¹³C): Assign signals using deuterated DMSO or CDCl₃. For example, imidazole protons typically resonate at δ 7.2–8.5 ppm, while naphthyl protons appear as multiplets in δ 7.0–8.3 ppm .
  • HRMS: Confirm molecular ion peaks ([M+H]⁺) with <1 ppm error .

Validation:

  • Compare experimental data with computational predictions (e.g., DFT-calculated NMR shifts) to resolve ambiguities .

Advanced Research Questions

Q. Q3. How can contradictions in crystallographic and spectroscopic data be resolved for this compound?

Answer:

  • Single-Crystal X-ray Diffraction (SC-XRD): Use SHELX software (SHELXL for refinement, SHELXS for structure solution) to resolve discrepancies between experimental and predicted bond lengths/angles. For example, imidazole ring distortions due to steric hindrance from the naphthyl group may require iterative refinement .
  • Complementary Techniques: Pair XRD with solid-state NMR to validate hydrogen bonding or π-stacking interactions missed in solution-phase spectroscopy .

Q. Q4. What computational strategies are effective for modeling the compound’s electronic properties and reactivity?

Answer:

  • DFT Calculations: Use Gaussian or ORCA software with B3LYP/6-311+G(d,p) basis sets to simulate:
    • Frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites.
    • Charge distribution on the nitro group and sulfur atom to guide derivatization .
  • Molecular Dynamics (MD): Simulate solvent effects (e.g., DMSO vs. water) on conformational stability .

Q. Q5. How should researchers design experiments to evaluate the compound’s biological activity while ensuring reproducibility?

Answer:

  • Antifungal Assays: Follow protocols for structurally related imidazoles:
    • Test against Candida albicans or Aspergillus niger using broth microdilution (MIC determination). Include positive controls (e.g., fluconazole) .
    • Assess cytotoxicity via MTT assays on mammalian cell lines (e.g., HEK293) to establish selectivity .
  • Environmental Impact Studies: Use HPLC-MS to track degradation products in soil/water matrices under UV exposure .

Q. Q6. What strategies mitigate synthetic challenges such as low yields or undesired byproducts?

Answer:

  • Byproduct Analysis: Employ LC-MS to identify intermediates (e.g., dimerization products from imidazole ring instability).
  • Microwave-Assisted Synthesis: Reduce reaction time (e.g., from 8 h to 30 min) and improve yield for cycloaddition steps .
  • Protecting Groups: Temporarily shield reactive sites (e.g., nitro groups) with Boc or Fmoc during sulfur-alkylation steps .

Methodological Considerations

Q. Q7. How can researchers validate the purity of this compound for pharmacological studies?

Answer:

  • HPLC: Use a C18 column with acetonitrile/water gradient (e.g., 60:40 to 90:10 over 20 min) and UV detection at 254 nm. Aim for >98% purity .
  • Elemental Analysis: Confirm C, H, N, S content within 0.3% of theoretical values .

Q. Q8. What safety protocols are essential given the compound’s structural features?

Answer:

  • Nitro Group Hazards: Avoid grinding or heating dry samples due to explosion risks.
  • Sulfur Handling: Use fume hoods for reactions involving thiols/sulfides to prevent inhalation exposure .
  • First Aid: For skin contact, wash with 10% sodium bicarbonate; for eye exposure, irrigate with saline for 15+ minutes .

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